Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-2-acetamido-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-2-acetamido-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-2-acetamido-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the acetamido and carbamoyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-2-acetamido-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-2-acetamido-4-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-2-acetamido-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-2-acetamido-4-methylthiophene-3-carboxylate can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure but may have different functional groups.
Carbamoyl compounds: These compounds contain the carbamoyl group but may have different core structures.
Acetamido compounds: These compounds contain the acetamido group but may have different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N2O4S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
ethyl 2-acetamido-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H22N2O4S/c1-6-25-19(24)15-12(4)16(26-18(15)20-13(5)22)17(23)21-14-9-10(2)7-8-11(14)3/h7-9H,6H2,1-5H3,(H,20,22)(H,21,23) |
InChI Key |
ZTDWJGQULLNGHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C)C)NC(=O)C |
Origin of Product |
United States |
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